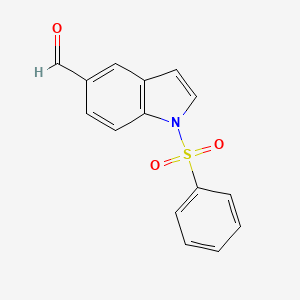

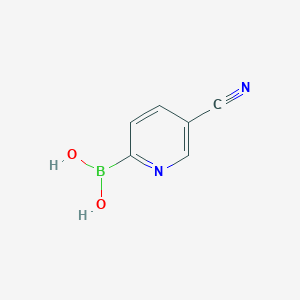

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

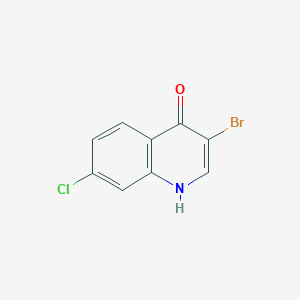

Ethyl 2-((pyridin-2-ylmethyl)amino)acetate is a chemical compound with the linear formula C10H14N2O2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Other methods involve the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis

The molecular structure of Ethyl 2-((pyridin-2-ylmethyl)amino)acetate is characterized by a pyridine ring attached to an ethyl ester group. The empirical formula is C9H11NO2, and the molecular weight is 165.19 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo cyclization to form imidazopyridines when only TBHP is added . It can also react with other compounds to form new 2-aminopyrimidine derivatives .Physical And Chemical Properties Analysis

Ethyl 2-((pyridin-2-ylmethyl)amino)acetate is a liquid at room temperature. It has a refractive index of 1.497 and a density of 1.084 g/mL at 25 °C. It has a boiling point of 70 °C at 0.05 mmHg .Aplicaciones Científicas De Investigación

Application in Antimicrobial Activity

Field

Summary of Application

Compounds similar to “N-Methyl-N-(2-pyridyl)glycine Ethyl Ester”, specifically N-methyl-N-(2-pyridyl) aromatic and heteroaromatic hydrazones, have been synthesized and tested for their antimicrobial activity .

Methods of Application

These hydrazones were prepared by reacting N-methyl-N-(2-pyridyl)hydrazine with the appropriate salicyl-, or 2-heterocyclic aldehyde in ethanol .

Results

The new hydrazones have been screened for antimicrobial activity, but the paper does not provide specific quantitative data or statistical analyses .

Application in Anti-Fibrosis Activity

Summary of Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to “Ethyl 2-(methyl(pyridin-2-yl)amino)acetate”, were designed, synthesized, and evaluated for their anti-fibrosis activity .

Results

Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application in Synthesis of N-(Pyridin-2-yl)imidates

Field

Summary of Application

A synthetic protocol for several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported .

Methods of Application

The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Results

The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .

Application in Antifungal Activity

Summary of Application

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs .

Methods of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl 2-[methyl(pyridin-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-12(2)9-6-4-5-7-11-9/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEMCRRHGXYEEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592779 |

Source

|

| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate | |

CAS RN |

1249006-32-3 |

Source

|

| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)